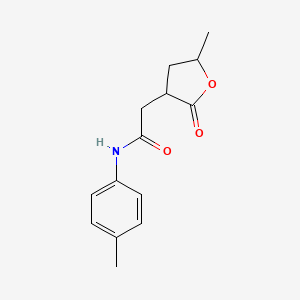![molecular formula C21H18ClNO4 B3928351 N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3928351.png)
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide, also known as Venetoclax, is a small molecule inhibitor that specifically targets B-cell lymphoma 2 (BCL-2), a protein that plays a critical role in regulating cell survival. Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM).
Mécanisme D'action
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide binds with high affinity and specificity to BCL-2, thereby inhibiting its anti-apoptotic function. BCL-2 is a critical regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity is thought to be due to the differential expression of BCL-2 in cancer cells versus normal cells. This compound has also been shown to enhance the anti-tumor immune response, potentially through the induction of immunogenic cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide has several advantages for laboratory experiments, including its high specificity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to enhance the anti-tumor immune response. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.
Orientations Futures
There are several future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide and related compounds. One area of focus is the identification of biomarkers that can predict response to this compound therapy, which could help to personalize treatment and improve outcomes. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound in different types of cancer. Additionally, there is ongoing research into the development of second-generation BCL-2 inhibitors that may have improved pharmacological properties and efficacy compared to this compound.
Applications De Recherche Scientifique
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown impressive results as a single-agent therapy, inducing high rates of complete remission and durable responses in patients with relapsed or refractory disease. In AML, this compound has been shown to enhance the efficacy of standard chemotherapy regimens, leading to improved outcomes in patients with previously untreated disease. In MM, this compound has shown promising results in combination with other agents, including proteasome inhibitors and immunomodulatory drugs.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-25-19-11-14(12-20(13-19)26-2)21(24)23-16-5-9-18(10-6-16)27-17-7-3-15(22)4-8-17/h3-13H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCLYANKDWSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B3928281.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3928282.png)
![2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B3928296.png)
amino]methyl}benzoic acid](/img/structure/B3928299.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3928305.png)

![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3928314.png)
![3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid](/img/structure/B3928315.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B3928336.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B3928338.png)
![3,5-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928359.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3928367.png)